molecular formula C24H20N2O3 B14107943 3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B14107943
M. Wt: 384.4 g/mol
InChI Key: WTKVLRDYCRFOOW-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with a unique structure that combines elements of quinazoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with anthranilic acid, followed by cyclization and subsequent reactions to introduce the 2-oxo-2-phenylethyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Ethylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione include other quinazoline derivatives and phenyl-substituted compounds. Examples include:

  • 3-(4-Methylphenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 3-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-phenacylquinazoline-2,4-dione

InChI

InChI=1S/C24H20N2O3/c1-2-17-12-14-19(15-13-17)26-23(28)20-10-6-7-11-21(20)25(24(26)29)16-22(27)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3

InChI Key

WTKVLRDYCRFOOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4

Origin of Product

United States

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